molecular formula C18H15Cl4N3O3 B3126792 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide CAS No. 337921-07-0

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide

Cat. No. B3126792
CAS RN: 337921-07-0
M. Wt: 463.1 g/mol
InChI Key: FSCYKZORJIGVRT-UHFFFAOYSA-N
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Description

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide, also known as BDCM, is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Application in Chromatography and Electrochemical Detection

The ionic liquid 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]) has been used to improve the separation and quantization of aromatic amines in consumer products. This process involves the oxidation of amines like 4,4'-diaminodiphenylmethane and 4-chloroaniline in methanol/BMIm[NTf2] and their determination by HPLC coupled to an electrochemical detector (Lizier & Zanoni, 2012).

Synthesis of Oligonucleotide Glycoconjugates

Research has shown the stepwise aminolysis of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, leading to the synthesis of oligonucleotide glycoconjugates. These conjugates carry different sugar units and are significant for biochemical applications (Katajisto, Heinonen, & Lönnberg, 2004).

In Color Photography

The compound has been used in the preparation of color couplers in color photography. The asymmetric N-N'-bis-(heterocyclic)-malondiamides are key ingredients in this process, demonstrating the compound's utility in photographic technology (Thiers & Dormael, 2010).

Photophysical Properties and Biological Activity

The compound's derivatives have been studied for their photophysical properties and biological activity. This includes the synthesis of silicon-containing bis-azomethines and evaluation of their UV light absorption and fluorescent properties, as well as antimicrobial activity (Zaltariov et al., 2015).

Future Directions

: Source

properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[[methoxy(methyl)amino]methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O3/c1-25(28-2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYKZORJIGVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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